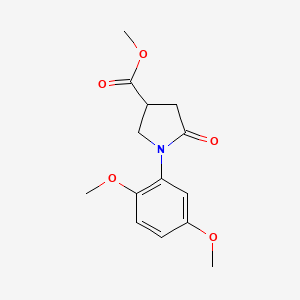

![molecular formula C14H13NO3 B6513790 4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid CAS No. 438190-81-9](/img/structure/B6513790.png)

4-amino-3'-methoxy-[1,1'-biphenyl]-3-carboxylic acid

Übersicht

Beschreibung

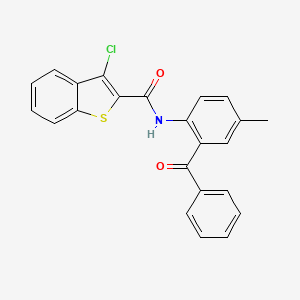

“4-amino-3’-methoxy-[1,1’-biphenyl]-3-carboxylic acid” is an organic compound that is a derivative of biphenyl . It contains an amine group (-NH2) and a carboxylic acid group (-COOH), which are attached to the biphenyl structure . The biphenyl structure consists of two benzene rings linked together .

Synthesis Analysis

The synthesis of such compounds often involves reactions such as the Suzuki–Miyaura coupling, which is a widely-used transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically involves the use of organoboron reagents . Another common method for the synthesis of α-amino acids is by reductive amination of an α-keto acid with ammonia and a reducing agent .Molecular Structure Analysis

The molecular structure of this compound can be deduced from its name. It contains a biphenyl core, which consists of two benzene rings linked together. One of the benzene rings carries a methoxy group (-OCH3) at the 3’ position and an amino group (-NH2) at the 4 position. The other benzene ring carries a carboxylic acid group (-COOH) at the 3 position .Chemical Reactions Analysis

Biphenyl compounds undergo various chemical reactions similar to benzene, as they both undergo electrophilic substitution reactions . The presence of the amino and carboxylic acid groups in the compound can also influence its reactivity. For example, the amino group can participate in reactions such as acylation, alkylation, and diazotization, while the carboxylic acid group can undergo reactions such as esterification and amide formation .Wissenschaftliche Forschungsanwendungen

Suzuki–Miyaura Coupling

This compound can be used in the Suzuki–Miyaura (SM) coupling . SM coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction. Its success originates from a combination of exceptionally mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .

α-Bromination Reaction

The compound can be used in the α-bromination reaction . The α-bromination reaction of carbonyl compounds is a significant topic in the field of organic chemistry. The results demonstrated that 4-chloro-α-bromo-acetophenone could be synthesized at 90 ℃ using 4-chloroacetophenone as a substrate and acetic acid as a solvent with a molar ratio of substrate to brominator being 1.0:1.1 .

Adsorption and Inhibition Efficiency

The compound can be used to study the adsorption and inhibition efficiency . For concentrations ranging from 0.5 to 10.0 mM, almost similar polarization resistances were obtained from electrochemical impedance spectroscopy (EIS) and linear polarization resistance tests .

Synthesis of Drugs

Biphenyl derivatives, which include this compound, are used to produce an extensive range of drugs . They are significant intermediates in organic chemistry besides being the structural moiety of an extensive range of compounds with pharmacological activities .

Production of Products for Agriculture

Biphenyl derivatives, including this compound, are used in the production of products for agriculture .

Fluorescent Layers in Organic Light-Emitting Diodes (OLEDs)

Biphenyl derivatives, including this compound, are used in the production of fluorescent layers in OLEDs .

Building Blocks for Basic Liquid Crystals

Biphenyl derivatives, including this compound, are used as building blocks for basic liquid crystals .

Anti-inflammatory, Antibacterial, and Antimicrobial Drugs

A large number of biphenyl derivatives, including this compound, are patented and broadly used in medicine as anti-inflammatory, antibacterial, and antimicrobial drugs .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

2-amino-5-(3-methoxyphenyl)benzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO3/c1-18-11-4-2-3-9(7-11)10-5-6-13(15)12(8-10)14(16)17/h2-8H,15H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMRDTPZHISGZDC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=CC(=C(C=C2)N)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40624805 | |

| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

438190-81-9 | |

| Record name | 4-Amino-3'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40624805 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[1-(2-methylpyridin-4-yl)piperidin-4-yl]methanamine](/img/structure/B6513714.png)

![2-[(pyrimidin-2-yl)amino]benzonitrile](/img/structure/B6513718.png)

![7-tert-butyl-1-methyl-3-octyl-1H,2H,3H,4H-[1,3]oxazolo[3,2-g]purine-2,4-dione](/img/structure/B6513725.png)

![3-[(2,4-dichlorophenyl)methyl]-8-[2-(diethylamino)ethyl]-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B6513729.png)

![6-[4-(4-ethoxybenzenesulfonyl)piperazin-1-yl]-N,N-dimethylpyridazin-4-amine](/img/structure/B6513772.png)

![6,8-dichloro-3-{2-[(3-fluorophenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B6513777.png)

![ethyl 2-{4-[methyl(phenyl)sulfamoyl]benzamido}-4H,5H,6H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6513780.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamide](/img/structure/B6513802.png)

![N-[5-(2-methylphenyl)-1,2,4-thiadiazol-3-yl]-2-({12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl}sulfanyl)acetamide](/img/structure/B6513808.png)